methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate
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Overview
Description
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is a synthetic organic compound belonging to the class of quinazoline derivatives. This compound is structurally significant due to its quinazoline core, a bicyclic ring system composed of fused benzene and pyrimidine rings. Such structures are known for their diverse biological activities and are often explored in medicinal chemistry for potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate typically involves multi-step organic reactions.
Formation of Quinazoline Core: : A common starting material is anthranilic acid, which undergoes cyclization with formamide or other nitrogen-containing reagents under high temperature to form the quinazoline core.
Substitution Reactions: : The next step involves the substitution of the quinazoline derivative with a cyclohexanecarboxylate moiety. This often requires strong bases or acid catalysts to facilitate the nucleophilic substitution reaction.
Methylation: : The final step is the methylation of the carboxylate group, typically achieved using methyl iodide or dimethyl sulfate in the presence of a base like sodium hydride or potassium carbonate.
Industrial Production Methods
For industrial-scale production, optimizations such as microwave-assisted synthesis or the use of continuous flow reactors might be employed to enhance reaction efficiency and yield. Solvent choice, reaction temperature, and time are crucial parameters in optimizing large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, usually facilitated by strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinazoline-2,4-dione derivatives.
Reduction: : Reduction of the quinazoline ring can be achieved using hydrides such as lithium aluminum hydride, converting it into more saturated derivatives.
Substitution: : Substitution reactions can occur at various positions on the quinazoline ring, often mediated by halogenating agents or nucleophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromic acid, oxygen with a catalyst
Reduction: : Lithium aluminum hydride, sodium borohydride, catalytic hydrogenation
Substitution: : Halogenating agents (chlorine, bromine), strong bases (sodium hydride), nucleophiles (amines, alcohols)
Major Products
The major products of these reactions include various substituted quinazoline derivatives, such as 2,4-dioxoquinazoline, reduced quinazoline rings, and multi-substituted quinazoline structures, depending on the reagents and reaction conditions employed.
Scientific Research Applications
Chemistry
Catalysis: : Used as a catalyst or catalyst precursor in organic reactions, particularly in oxidation and reduction processes.
Synthetic Intermediate: : Acts as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agent: : Exhibits activity against various bacterial and fungal strains due to its ability to interfere with microbial enzyme systems.
Anti-inflammatory Properties: : Investigated for its potential to reduce inflammation by inhibiting certain enzymes in the inflammatory pathway.
Medicine
Anticancer Research: : Explored for its potential to inhibit the growth of cancer cells, particularly in cancers with overexpressed quinazoline-sensitive enzymes.
Neurological Disorders: : Studied for its effects on neurological pathways, offering potential therapeutic benefits in conditions like epilepsy or neurodegenerative diseases.
Industry
Polymer Production: : Utilized as a monomer or additive in the production of specialty polymers, contributing to enhanced material properties such as thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate involves its interaction with molecular targets like enzymes, receptors, and nucleic acids.
Molecular Targets: : Enzymes involved in DNA replication, metabolic pathways, and signal transduction cascades.
Pathways Involved: : The compound can modulate various biochemical pathways, including oxidative stress response, inflammatory response, and cell cycle regulation.
Comparison with Similar Compounds
Methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate is unique due to its specific structural configuration, which imparts distinctive reactivity and biological activity.
Similar Compounds
Quinazoline: : Basic structure with similar core but lacks additional substitutions like the cyclohexanecarboxylate moiety.
2,4-Dioxoquinazoline Derivatives: : Similar oxidation states but with different substituents at various positions on the quinazoline ring.
Cyclohexanecarboxylate Esters: : Share the ester functional group but differ in the aromatic or heterocyclic moiety attached.
This unique blend of quinazoline and cyclohexanecarboxylate elements makes it a compound of significant interest in scientific research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(2,4-dioxo-1H-quinazolin-3-yl)methyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-23-16(21)12-8-6-11(7-9-12)10-19-15(20)13-4-2-3-5-14(13)18-17(19)22/h2-5,11-12H,6-10H2,1H3,(H,18,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIOZSDQZKFERKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(CC1)CN2C(=O)C3=CC=CC=C3NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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